3-(Benzyloxy)-4-isobutoxyaniline
Description
3-(Benzyloxy)-4-isobutoxyaniline is an aromatic amine derivative featuring a benzene ring substituted with a benzyloxy group at position 3, an isobutoxy group at position 4, and an amine (-NH₂) group at position 1. This compound is of interest in pharmaceutical and materials science due to its dual ether and amine functionalities, which influence its electronic, steric, and reactive properties.
Properties
IUPAC Name |
4-(2-methylpropoxy)-3-phenylmethoxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-13(2)11-19-16-9-8-15(18)10-17(16)20-12-14-6-4-3-5-7-14/h3-10,13H,11-12,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGRFCJIWCKQHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)N)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4-isobutoxyaniline typically involves the following steps:
Nitration of Benzene: Benzene is nitrated to form nitrobenzene using a mixture of concentrated sulfuric acid and nitric acid.
Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline using reducing agents such as iron filings and hydrochloric acid.
Alkylation: Aniline is alkylated with benzyl chloride to form N-benzylaniline.
Etherification: N-benzylaniline undergoes etherification with isobutyl bromide in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-4-isobutoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy or isobutoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
3-(Benzyloxy)-4-isobutoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-4-isobutoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Substituents (Positions) | Key Functional Groups |
|---|---|---|---|
| This compound | Benzene | Benzyloxy (3), Isobutoxy (4) | Amine (1), Ethers (3,4) |
| 3-(Benzyloxy)pyridin-2-amine (3BPA) | Pyridine | Benzyloxy (3) | Amine (2), Ether (3) |
| 4-(Isobutoxy)aniline | Benzene | Isobutoxy (4) | Amine (1), Ether (4) |
| 3,4-Diethoxybenzylamine | Benzene | Ethoxy (3,4) | Amine (side chain) |
Electronic and Thermodynamic Properties
Studies using density functional theory (DFT) on 3BPA (a pyridine-based analog) revealed temperature-dependent conformational flexibility and electronic properties . For this compound, computational models predict:
- Higher lipophilicity compared to 4-(Isobutoxy)aniline due to the additional benzyloxy group.
- Reduced solubility in polar solvents relative to 3,4-diethoxybenzylamine, as bulkier isobutoxy and benzyloxy groups hinder solvation.
- Thermal stability : The benzyloxy group may enhance stability at elevated temperatures (>600 K), as seen in 3BPA under DFT simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
